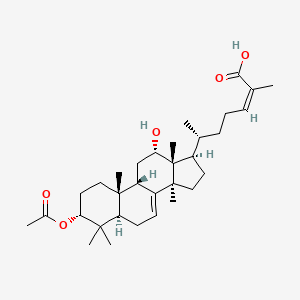
2,5-Dibromothiophen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromothiophen-3-amine is an organic compound with the molecular formula C4H2Br2NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and an amine group at the 3 position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothiophen-3-amine typically involves the bromination of thiophene derivatives followed by amination. One common method involves the bromination of thiophene-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the bromination and amination steps. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromothiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene thiols and thioethers.
Aplicaciones Científicas De Investigación
2,5-Dibromothiophen-3-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of conductive polymers and organic semiconductors, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromothiophen-3-amine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its incorporation into polymers enhances the electrical conductivity and stability of the resulting materials. In pharmaceuticals, the compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromothiophene: Lacks the amine group, making it less versatile for certain applications.
3-Aminothiophene: Lacks the bromine atoms, limiting its reactivity in substitution reactions.
2,5-Dichlorothiophen-3-amine: Similar structure but with chlorine atoms instead of bromine, which can affect the reactivity and properties of the compound.
Uniqueness
2,5-Dibromothiophen-3-amine is unique due to the presence of both bromine atoms and an amine group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in organic synthesis, materials science, and pharmaceuticals.
Propiedades
Fórmula molecular |
C4H3Br2NS |
|---|---|
Peso molecular |
256.95 g/mol |
Nombre IUPAC |
2,5-dibromothiophen-3-amine |
InChI |
InChI=1S/C4H3Br2NS/c5-3-1-2(7)4(6)8-3/h1H,7H2 |
Clave InChI |
RAKUSQRSIAROQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
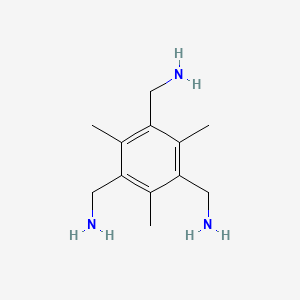
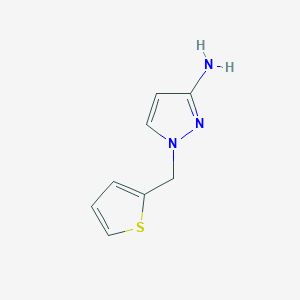
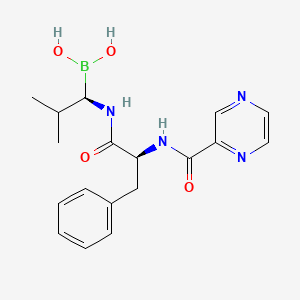

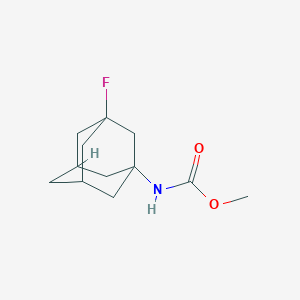
![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
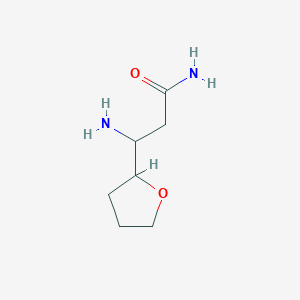
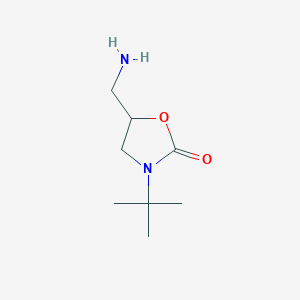
![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)
![5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)
